Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. the Acid Analog
Compared to its closest acid analog, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, the target acetamide demonstrates a lower calculated lipophilicity (XLogP3-AA: 0.4 vs. predicted higher for the acid) and a distinct hydrogen bond donor/acceptor profile (1 donor, 3 acceptors vs. 1 donor, 4 acceptors for the acid), which are critical parameters for predicting membrane permeability and solubility during lead optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA: 0.4; Hydrogen Bond Acceptor Count: 3 |
| Comparator Or Baseline | 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid: XLogP3-AA not explicitly available but predicted higher; Hydrogen Bond Acceptor Count: 4 |
| Quantified Difference | ΔAcceptor Count = 1; Lower XLogP3-AA indicates reduced lipophilicity |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem) |
Why This Matters
This difference dictates the choice of intermediate; the acetamide's lower lipophilicity and reduced acceptor count can be advantageous for synthesizing analogs with improved solubility and permeability profiles, directly impacting ADME optimization strategies.
- [1] PubChem Compound Summary for CID 7659618, 2-(6-Oxo-3-phenylpyridazin-1-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91397-15-8 (accessed April 30, 2026). View Source
